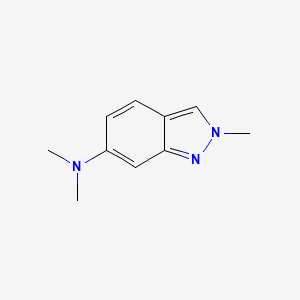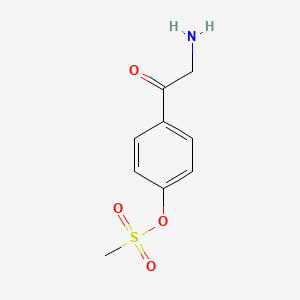
4-Glycylphenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Glycylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidic properties and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl methanesulfonate typically involves the reaction of 4-glycylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Glycylphenol+Methanesulfonyl chloride→4-Glycylphenyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of methanesulfonates often involves the direct dissolution of metals in aqueous methanesulfonic acid solutions. This method ensures high purity of the resulting methanesulfonate salts .
Análisis De Reacciones Químicas
Types of Reactions
4-Glycylphenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Glycylphenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological alkylating agent, which can modify DNA and proteins.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 4-Glycylphenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate DNA, proteins, and other biomolecules. This alkylation can lead to the disruption of cellular processes and is the basis for its potential use in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methanesulfonate: Another alkylating agent used in research and chemotherapy.
Ethyl methanesulfonate: Similar in structure and function, used in mutagenesis studies.
Isopropyl methanesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
4-Glycylphenyl methanesulfonate is unique due to the presence of the glycyl group, which can impart different reactivity and biological activity compared to other methanesulfonates. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
920804-48-4 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
[4-(2-aminoacetyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C9H11NO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 |
Clave InChI |
WPSHRBSOVNACTQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


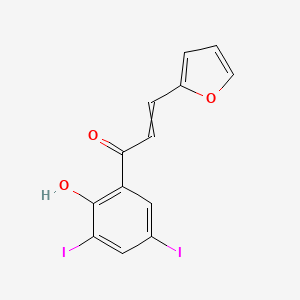
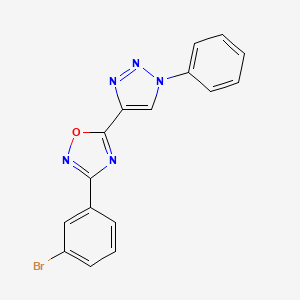
![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
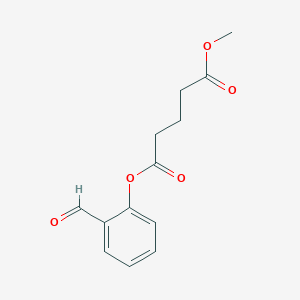
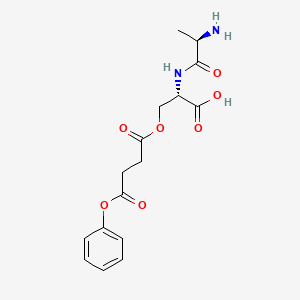
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
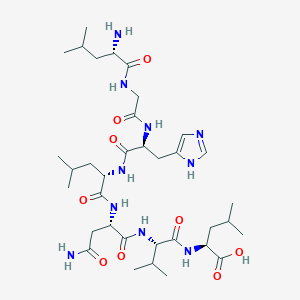
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)
